molecular formula C16H26N2O3S3 B11344403 N-[2-(tert-butylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[2-(tert-butylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11344403
M. Wt: 390.6 g/mol
InChI Key: JBZGFKRADDPMHR-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a tert-butylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Tert-Butylsulfanyl Ethyl Chain: The tert-butylsulfanyl ethyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the ethyl chain is replaced by the tert-butylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The piperidine ring and the thiophene moiety can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Sulfides: From reduction reactions.

    Substituted Piperidines and Thiophenes: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl and sulfanyl groups with biological macromolecules.

Mechanism of Action

The mechanism by which N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes or receptors that have binding sites for sulfonyl or sulfanyl groups.

    Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, a thiophene moiety, and both sulfonyl and sulfanyl groups

Properties

Molecular Formula

C16H26N2O3S3

Molecular Weight

390.6 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H26N2O3S3/c1-16(2,3)23-11-8-17-15(19)13-6-4-9-18(12-13)24(20,21)14-7-5-10-22-14/h5,7,10,13H,4,6,8-9,11-12H2,1-3H3,(H,17,19)

InChI Key

JBZGFKRADDPMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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